N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a thiophene ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common method involves the cyclization of an azide with a nitrile under acidic conditions to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: The compound’s properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-1,1,1-trifluoromethanesulfonamide
- 5-chloro-N-(3,4-difluorophenyl)thiophene-2-sulfonamide
Uniqueness
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of both the tetrazole and thiophene rings, along with the sulfonamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N5O2S2/c13-9-4-3-8(6-10(9)14)19-11(16-17-18-19)7-15-23(20,21)12-2-1-5-22-12/h1-6,15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAYLZAHGSSTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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